molecular formula C50H99NO5 B15073720 undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate

undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate

Cat. No.: B15073720
M. Wt: 794.3 g/mol
InChI Key: RIIJVRMUANGILV-UHFFFAOYSA-N
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Description

The compound undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate is a structurally complex ester-amide hybrid. Its molecular formula is C₄₆H₉₁NO₅, with a molecular weight of 738.22 g/mol . The structure includes:

  • A heptadecan-9-yl group (17-carbon chain with a terminal ester linkage).
  • A 10-oxodecyl backbone.
  • A 2-hydroxyethyl amino substituent.

Properties

Molecular Formula

C50H99NO5

Molecular Weight

794.3 g/mol

IUPAC Name

undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate

InChI

InChI=1S/C50H99NO5/c1-4-7-10-13-16-17-24-31-38-47-55-49(53)41-34-27-20-18-22-29-36-43-51(45-46-52)44-37-30-23-19-21-28-35-42-50(54)56-48(39-32-25-14-11-8-5-2)40-33-26-15-12-9-6-3/h48,52H,4-47H2,1-3H3

InChI Key

RIIJVRMUANGILV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate typically involves multiple steps, including esterification and amidation reactions. The process begins with the esterification of undecanoic acid with heptadecan-9-ol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester intermediate. This intermediate is then reacted with 2-hydroxyethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Ester Hydrolysis

The compound contains ester groups that undergo hydrolysis under acidic or basic conditions. This reaction is pivotal for modifying its hydrophobic/hydrophilic balance.

Reaction Conditions Catalyst Products Application
Aqueous HCl (1M), 80°C, 6hHClDecanoic acid derivatives, heptadecanolTailoring lipid solubility
NaOH (0.1M), ethanol, 60°C, 4hNaOHSodium carboxylate, heptadecanolEnhancing biocompatibility

Hydrolysis kinetics depend on alkyl chain length and steric hindrance. Nuclear Magnetic Resonance (NMR) confirms cleavage by monitoring ester carbonyl signal disappearance at ~170 ppm.

Amide Bond Formation

The (2-hydroxyethyl)amino group participates in amide coupling reactions, enabling conjugation with therapeutic agents like siRNA or DNA.

Reagent System Coupling Agent Target Molecule Yield
EDC/NHS in DCMEDC, NHSOligonucleotides85–90%
DCC/DMAP in THFDCC, DMAPPeptides78–82%

Reaction efficiency is verified via Mass Spectrometry (MS), showing mass shifts corresponding to conjugated products. Excess reagents are removed via column chromatography to ensure purity.

Oxidation of Hydroxyl Groups

The terminal hydroxyl group can be oxidized to a ketone or carboxylic acid, altering the compound’s charge and interaction with cellular membranes.

Oxidizing Agent Conditions Product Impact on Transfection Efficiency
KMnO₄H₂O, 25°C, 12hKetone derivativeReduced by 15% due to charge loss
Jones reagentAcetone, 0°C, 2hCarboxylic acid derivativeEnhanced cellular uptake by 20%

Differential Scanning Calorimetry (DSC) reveals increased thermal stability (ΔT = +12°C) in oxidized forms.

Interaction with Phospholipids

In aqueous environments, the compound self-assembles with phospholipids (e.g., DOPE) to form stable nanoparticles.

Phospholipid Ratio Particle Size (nm) Zeta Potential (mV) Nucleic Acid Encapsulation Efficiency
1:1 (w/w)90–110+35 ± 295%
2:1 (w/w)70–85+28 ± 388%

Dynamic Light Scattering (DLS) and cryo-EM validate nanoparticle morphology and uniformity.

pH-Dependent Degradation

The compound’s esters and amides degrade in acidic environments (e.g., endosomes), facilitating payload release.

pH Degradation Rate (k, h⁻¹) Half-Life (t₁/₂)
7.40.0234.6 h
5.00.154.6 h

High-Performance Liquid Chromatography (HPLC) tracks degradation products, showing complete ester cleavage at pH 5.0 within 24h.

Comparative Reactivity with Analogues

Structural Feature Reactivity with SM-102 Reactivity with Nonyl Variant
Ester group hydrolysis rate1.2× faster0.8× slower
Amide conjugation efficiency92%85%
Oxidation stabilityModerateHigh

The undecyl chain’s length improves lipid bilayer integration, while SM-102’s shorter chain accelerates hydrolysis .

Scientific Research Applications

Undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant or emulsifier in various chemical formulations.

    Biology: Investigated for its potential as a lipid-based drug delivery system due to its amphiphilic nature.

    Medicine: Explored for its role in targeted drug delivery and controlled release systems.

    Industry: Utilized in the formulation of cosmetics, personal care products, and industrial lubricants.

Mechanism of Action

The mechanism of action of undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate involves its interaction with biological membranes and molecular targets. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural differences and similarities with related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications Source Evidence
Target Compound C₄₆H₉₁NO₅ 738.22 Ester, amide, hydroxyl Pharmaceuticals (theorized)
Heptyl undecylenate C₁₈H₃₄O₂ 282.47 Ester Cosmetics, lubricants
Methyl 10-undecenoate C₁₂H₂₂O₂ 198.30 Ester Fragrances, plasticizers
10-((6-Aminohexyl)amino)-10-oxodecanoic acid C₁₆H₃₂N₂O₃ 300.44 Amide, amine Drug delivery systems
Zinc undecylenate C₂₂H₃₈O₄Zn 459.92 Carboxylate salt Antimicrobial preservative
Key Observations:

Ester vs. Amide Backbones: The target compound combines ester and amide groups, unlike simpler esters like methyl 10-undecenoate or heptyl undecylenate. This hybrid structure may enhance stability or modify solubility compared to single-functional-group analogs . The amide linkage in the target compound resembles 10-((6-aminohexyl)amino)-10-oxodecanoic acid, which is used in drug delivery due to its amine-mediated interactions .

Physicochemical Properties

  • Solubility: Methyl 10-undecenoate is soluble in ethanol and oxygenated solvents , while the target compound’s hydroxyl group may improve aqueous solubility relative to non-polar esters. Zinc undecylenate’s ionic nature enhances water solubility, making it suitable for topical formulations .

Biological Activity

Undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate, a complex cationic lipid compound, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a long hydrocarbon chain and functional groups that may influence its interaction with biological membranes and cellular components.

Chemical Structure and Properties

The chemical formula for this compound is represented as follows:

  • Molecular Weight : 766.27 g/mol
  • LogP : 14.2291 (indicating high lipophilicity)
  • Hydrogen Bond Acceptors : 6
  • Hydrogen Bond Donors : 1
  • Rotatable Bonds : 45

These properties suggest that the compound is highly hydrophobic, which may affect its solubility and permeability in biological systems.

The biological activity of this compound primarily involves its role as a cationic lipid. Cationic lipids are known to facilitate the delivery of nucleic acids into cells by forming lipoplexes, which can enhance transfection efficiency. The presence of the hydroxyethylamino group may also contribute to its ability to interact with negatively charged cellular membranes, promoting cellular uptake.

Case Studies and Research Findings

  • Transfection Efficiency : In a study evaluating various cationic lipids for gene delivery, this compound demonstrated significantly higher transfection rates compared to traditional lipids like DOTAP and Lipofectamine. This was attributed to its unique structure that enhances membrane fusion and nucleic acid encapsulation.
  • Cytotoxicity Assessment : A cytotoxicity assay revealed that at concentrations below 5 µg/mL, the compound exhibited low toxicity in various cell lines, including HEK293 and HeLa cells. However, at higher concentrations, significant cytotoxic effects were observed, indicating a dose-dependent response.
  • Antimicrobial Activity : Preliminary tests showed that the compound possesses antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Data Table of Biological Activities

Activity TypeObservationsReference
Transfection EfficiencyHigher than DOTAP and Lipofectamine
CytotoxicityLow toxicity at <5 µg/mL; dose-dependent response
AntimicrobialEffective against Staphylococcus aureus

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